3-Isomangostin Hydrate

Description

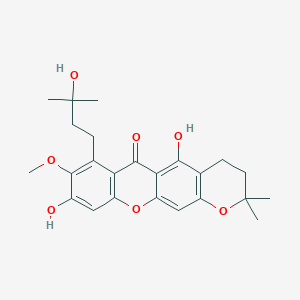

Structure

3D Structure

Propriétés

IUPAC Name |

5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-3,4-dihydropyrano[3,2-b]xanthen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O7/c1-23(2,28)8-6-13-18-16(10-14(25)22(13)29-5)30-17-11-15-12(7-9-24(3,4)31-15)20(26)19(17)21(18)27/h10-11,25-26,28H,6-9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZOIULTUMSCRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC2=C(O1)C=C3C(=C2O)C(=O)C4=C(O3)C=C(C(=C4CCC(C)(C)O)OC)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001108831 | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001108831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 3-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

26063-96-7 | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26063-96-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-2H,6H-pyrano[3,2-b]xanthen-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001108831 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

182 - 183 °C | |

| Record name | 3-Isomangostin hydrate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041522 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Derivatization of 3 Isomangostin Hydrate

Proposed Biosynthetic Pathways of Xanthones Precursors

The fundamental structure of all plant-derived xanthones, including 3-Isomangostin (B95915) Hydrate (B1144303), is the dibenzo-γ-pyrone scaffold (9H-xanthen-9-one). nih.govuniroma1.it The biosynthesis of this core structure is of a mixed origin, involving both the shikimate and acetate (B1210297) pathways. nih.govuniroma1.it In higher plants, the A-ring of the xanthone (B1684191) nucleus originates from the acetate pathway, while the C-ring is derived from the shikimic acid pathway. nih.gov

The general biosynthetic process begins with precursors from the shikimate pathway, such as L-phenylalanine, which leads to the formation of a key benzophenone (B1666685) intermediate, specifically 2,3′,4,6-tetrahydroxybenzophenone. frontiersin.orgnih.gov This intermediate is central to xanthone biosynthesis in plants. uniroma1.itfrontiersin.org Following its formation, the xanthone ring structure is created through a regioselective, intramolecular oxidative coupling of the benzophenone. frontiersin.orgnih.gov This crucial cyclization step results in one of two core xanthone precursors: 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone. frontiersin.orgnih.gov These two compounds are considered the likely precursors for the vast diversity of xanthones found in plants. bue.edu.eg Further downstream modifications, such as prenylation, methylation, and hydroxylation, on these core structures lead to the vast array of naturally occurring xanthones, including α-mangostin, the direct precursor for the semisynthesis of 3-Isomangostin Hydrate. nih.gov

Semisynthesis of this compound and Analogues from α-Mangostin

α-Mangostin, the most abundant prenylated xanthone isolated from the pericarp of the mangosteen fruit (Garcinia mangostana), serves as a readily available starting material for the semisynthesis of various minor xanthones, including 3-isomangostin and its hydrated form. unimi.itnih.gov The chemical structure of α-mangostin features several functional groups, such as phenolic hydroxyls and prenyl chains, that can be manipulated to yield these derivatives. unimi.itnih.gov

Acid-Catalyzed Cyclization Reactions

The conversion of α-mangostin into 3-isomangostin is frequently achieved through acid-catalyzed cyclization reactions. These reactions involve the intramolecular cyclization of one of the prenyl groups with an adjacent phenolic hydroxyl group. unimi.it The prenyl group at position C-2 of α-mangostin is flanked by two phenolic hydroxyls (at C-1 and C-3), which allows for the formation of two potential carbocationic intermediates. unimi.itresearchgate.net A nucleophilic attack by the phenolic oxygen onto the tertiary carbon of the intermediate leads to the formation of six-membered pyran rings, resulting in 1-isomangostin (B102770) and 3-isomangostin. researchgate.nettandfonline.com

The choice of acid catalyst and reaction conditions significantly influences the product distribution. For instance, treating α-mangostin with a catalytic amount of p-toluenesulfonic acid (p-TsOH) can produce a mixture of 1-isomangostin, 3-isomangostin, and their respective hydrate forms. tandfonline.comrsc.org In one study, the use of p-TsOH yielded this compound with a 12-23% yield after separation by silica (B1680970) gel chromatography. rsc.org The use of a Lewis acid like boron trifluoride (BF₃) under anhydrous conditions has been shown to produce 1-isomangostin. unimi.ittandfonline.com

| Catalyst/Reagent | Conditions | Major Products | Reference |

|---|---|---|---|

| p-Toluenesulfonic acid (catalytic) | - | 1-isomangostin, 3-isomangostin, 1-isomangostin hydrate, this compound | tandfonline.com |

| Sulfuric acid (catalytic) | Low temperature | 3-isomangostin (low conversion) | unimi.it |

| Sulfuric acid, molecular sieves | Toluene, 40°C | 1-isomangostin hydrate (main), 3-isomangostin (minor) | unimi.ittandfonline.com |

| Boron trifluoride (BF₃) | Anhydrous | 1-isomangostin (29% yield) | unimi.ittandfonline.com |

| Trifluoroacetic acid | Anhydrous | 18-O-trifluoroacetyl-3-isomangostin hydrate (56% yield), Trifluoroacetyl derivative of 1-isomangostin hydrate (25% yield) | researchgate.nettandfonline.com |

Oxidative Cyclization Reactions

Oxidative cyclization represents another important transformation involving the prenyl groups of α-mangostin, typically leading to different structural analogues than acid-catalyzed reactions. unimi.ittandfonline.com These reactions can create additional oxygenated rings. unimi.it For example, reacting α-mangostin with the oxidizing agent m-chloroperbenzoic acid (m-CPBA) or oxone results in the formation of racemic mangostanin. unimi.itresearchgate.net The use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) yields 9-hydroxycalabaxanthone. unimi.ittandfonline.com While these methods are crucial for generating a variety of xanthone derivatives, they are not the primary route for synthesizing 3-isomangostin itself.

Formation of Hydrate Forms

The hydrated derivatives of isomangostins, including this compound, can be formed during acid-catalyzed reactions, particularly when water is present in the reaction medium. unimi.ittandfonline.com The use of hydrated p-toluenesulfonic acid in acetic acid for the cyclization of mangostin was shown to produce products resulting from the addition of water. cdnsciencepub.com The carbocation intermediate formed during the cyclization of the prenyl chain can be trapped by a water molecule, leading to the formation of a tertiary alcohol, thus yielding the hydrate form. researchgate.netcdnsciencepub.com For example, when α-mangostin is treated with a catalytic amount of p-TsOH, both 3-isomangostin and this compound can be isolated from the reaction mixture. tandfonline.com

Chemical Modifications and Structural Analogs of this compound

Further chemical modifications can be performed to create novel derivatives of this compound, altering its structure to explore structure-activity relationships.

Structural Elucidation of Synthetic Compounds

The characterization and confirmation of the structures of synthetic xanthone derivatives, including those related to this compound, rely on a combination of modern spectroscopic techniques. The primary methods employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). rsc.orgrsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both one-dimensional (¹H NMR) and two-dimensional (¹³C NMR) spectroscopy are crucial for determining the precise molecular structure.

¹H NMR provides information about the chemical environment of protons, their multiplicity (splitting patterns), and their integration (number of protons). This allows for the identification of aromatic protons, methoxy (B1213986) groups, and protons on the prenyl and pyran ring systems.

¹³C NMR reveals the number and types of carbon atoms in the molecule, including quaternary carbons, which are not visible in ¹H NMR. The chemical shifts of the carbon signals indicate their functional group and position within the xanthone scaffold.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS), often coupled with electrospray ionization (ESI), is used to determine the exact molecular weight and elemental composition of the synthesized compounds. rsc.orgrsc.org This technique provides a highly accurate mass measurement, which helps to confirm the molecular formula and supports the structural information obtained from NMR.

The following tables present representative ¹H and ¹³C NMR data for this compound as reported in the literature.

Table 1: ¹H NMR Spectral Data of this compound (CD₃OD, 500 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 6.65 | s | H-5 |

| 6.12 | s | H-4 |

| 3.82 | s | 7-OCH₃ |

| 3.36 | m | H-1'' |

| 2.65 | m | H-1' |

| 1.83 | t | H-2' |

Data sourced from a study on mangostin analogs. rsc.org

Table 2: ¹³C NMR Spectral Data of Synthetic Mangostin Analogs

Pharmacological Activities and Mechanistic Studies of 3 Isomangostin Hydrate

Enzyme Inhibition

3-Isomangostin (B95915) hydrate (B1144303) has demonstrated notable inhibitory activity against several key enzymes implicated in various physiological and pathological processes.

Aldose Reductase Inhibition

3-Isomangostin hydrate has been identified as an inhibitor of aldose reductase, an enzyme in the polyol pathway that converts glucose to sorbitol. caymanchem.commdpi.comunits.it Under hyperglycemic conditions, the accumulation of sorbitol can lead to osmotic stress and contribute to diabetic complications. mdpi.comunits.it Research has shown that this compound inhibits aldose reductase with a reported IC50 value of 3.48 µM. caymanchem.com The inhibition of this enzyme is a key area of investigation for the development of therapeutic agents to manage such complications. nanobioletters.comnih.gov

Cholinesterase Inhibition (AChE and BChE)

Cholinesterases, including acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). nih.govnih.gov The inhibition of these enzymes can increase acetylcholine levels, a therapeutic strategy for conditions like Alzheimer's disease. nih.govmdpi.com this compound has been shown to inhibit both AChE and BChE. caymanchem.comnih.gov

Studies have indicated that this compound exhibits selective inhibitory activity against AChE. caymanchem.comnih.gov The reported IC50 value for AChE inhibition is 5.75 µM. nih.gov This selective inhibition suggests a potential for more targeted therapeutic applications.

In addition to AChE, this compound also inhibits BChE. caymanchem.comnih.gov The IC50 value for BChE inhibition has been reported as 12.96 µM. nih.gov While also inhibitory, the potency against BChE is less than that observed for AChE, highlighting its selective nature.

Acetylcholinesterase (AChE) Selective Inhibition

MutT Homolog 1 (MTH1) Inhibition

This compound has emerged as a potent inhibitor of MutT Homolog 1 (MTH1), an enzyme that plays a role in preventing the incorporation of damaged nucleotides into DNA, thereby helping cancer cells to avoid DNA damage and proliferate. medchemexpress.comnih.govnih.gov Research has demonstrated that 3-isomangostin is the most potent inhibitor among a series of tested natural xanthone (B1684191) derivatives, with a reported IC50 value of 52 nM. caymanchem.commedchemexpress.comnih.gov This potent inhibition suggests that this compound could be a valuable tool for the development of anticancer agents. medchemexpress.com

Cyclin-Dependent Kinase (CDK) Inhibition

Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. nih.govfrontiersin.org this compound has been shown to inhibit the activity of CDKs. caymanchem.comnih.gov Specifically, it has been reported to inhibit cyclin D2/Cdk4 and cyclin E1/Cdk2 with EC50 values of 15.6 µM and 34.92 µM, respectively. caymanchem.com Along with other xanthones like garcinone D, 3-isomangostin has been noted for its moderate activity against CDK2 and CDK4, suggesting it could act as a broad-spectrum CDK inhibitor. nih.gov

Enzyme Inhibition Data for this compound

| Enzyme Target | IC50 / EC50 Value | Reference |

| Aldose Reductase | 3.48 µM | caymanchem.com |

| Acetylcholinesterase (AChE) | 5.75 µM | nih.gov |

| Butyrylcholinesterase (BChE) | 12.96 µM | nih.gov |

| MutT Homolog 1 (MTH1) | 52 nM | caymanchem.commedchemexpress.comnih.gov |

| Cyclin D2/Cdk4 | 15.6 µM (EC50) | caymanchem.com |

| Cyclin E1/Cdk2 | 34.92 µM (EC50) | caymanchem.com |

Cyclin D2/Cdk4 Inhibition

DNA Polymerase Inhibition

3-Isomangostin has been identified as an inhibitor of mammalian DNA polymerases. researchgate.net The inhibitory effects of xanthones, the class of compounds to which 3-isomangostin belongs, are considered part of their anti-cancer properties. researchgate.net

α-Glucosidase Inhibition

In the context of metabolic regulation, this compound has been studied for its potential to inhibit α-glucosidase. mdpi.com This enzyme is crucial for breaking down carbohydrates in the small intestine, and its inhibition is a therapeutic strategy for managing postprandial hyperglycemia. mdpi.comresearchgate.net Molecular docking studies have shown that this compound has a high binding affinity for the α-glucosidase enzyme. mdpi.comresearchgate.net In silico analysis further supports the potential of 3-isomangostin and its derivatives as α-glucosidase inhibitors. mdpi.comnih.gov

| Compound | Enzyme | Activity | Method |

|---|---|---|---|

| This compound | α-Glucosidase | High Binding Affinity | Molecular Docking Study mdpi.comresearchgate.net |

| 1,6-dimethyl-ester-3-isomangostin | α-Glucosidase | Binding Affinity: -8.2 kcal/mol | Molecular Docking Study nih.gov |

Antiparasitic Activity

3-Isomangostin has demonstrated notable activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. targetmol.comcaymanchem.com The use of Garcinia species in traditional medicine to combat malaria has prompted scientific investigation into their constituent compounds. targetmol.com Laboratory studies have quantified the inhibitory concentration (IC50) of 3-isomangostin against different strains of the parasite. caymanchem.comtargetmol.com

| Compound | Organism | Strain(s) | IC50 |

|---|---|---|---|

| 3-Isomangostin | Plasmodium falciparum | Not specified | 4.71-11.40 µM targetmol.com |

| 3-Isomangostin | Plasmodium falciparum | D6 | 3.23 µg/ml caymanchem.com |

| 3-Isomangostin | Plasmodium falciparum | W2 | 2.52 µg/ml caymanchem.com |

Free Radical Scavenging Activity

The antioxidant properties of 3-Isomangostin include free radical scavenging activity. targetmol.com This capacity is a characteristic of phenolic compounds, such as xanthones, found in the fruit hull of mangosteen. nih.gov The ability to neutralize free radicals is an important mechanism for protecting cells against oxidative damage. nih.gov

Anticancer Research (Cell Viability Reduction)

This compound, a xanthone derived from plants such as Garcinia mangostana, has been investigated for its potential as an anticancer agent. Research has focused on its ability to reduce the viability of various cancer cell lines, a key indicator of cytotoxic activity.

In a study evaluating partially synthesized derivatives of α-mangostin, this compound demonstrated notable cytotoxicity against the HT-29 human colon cancer cell line, with a reported half-maximal inhibitory concentration (IC50) of 4.4 µM. nih.gov Further research into the structure-activity relationship of these compounds suggested that the presence of a hydroxy group at the C-1 position and an isoprenyl group at the C-8 position are important for mediating cytotoxicity. nih.gov

Another study focused on the non-hydrate form, 3-isomangostin, which was found to reduce the viability of HCC1937 breast cancer cells and HCT116 colon cancer cells with IC50 values of 59.9 µM and 47.4 µM, respectively. caymanchem.com This compound was also shown to inhibit cyclin D2/Cdk4 and cyclin E1/Cdk2, which are crucial regulators of the cell cycle, with EC50 values of 15.6 µM and 34.92 µM, respectively. caymanchem.com The inhibition of these cyclin-dependent kinases represents a potential mechanism for its anticancer effects.

Additionally, a comprehensive study on various mangostin analogs tested this compound against a panel of five human cancer cell lines: HL-60 (promyelocytic leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung carcinoma), MCF-7 (breast adenocarcinoma), and SW480 (colon adenocarcinoma). rsc.org While most of the synthesized derivatives displayed moderate cytotoxicity, this highlights the broad-spectrum investigation into the compound's potential. rsc.org

Table 1: In Vitro Cytotoxic Activity of 3-Isomangostin and its Hydrate

| Compound | Cancer Cell Line | IC50 (µM) |

| This compound | HT-29 (Human Colon Cancer) | 4.4 nih.gov |

| 3-Isomangostin | HCC1937 (Breast Cancer) | 59.9 caymanchem.com |

| 3-Isomangostin | HCT116 (Colon Cancer) | 47.4 caymanchem.com |

Other Reported Biological Activities

3-Isomangostin has demonstrated potential as a neuroprotective agent through various mechanisms. One significant area of research is its role as a cholinesterase inhibitor. mdpi.com In one study, 3-isomangostin was shown to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with IC50 values of 2.36 µg/ml and 5.32 µg/ml, respectively. caymanchem.com The inhibition of these enzymes is a critical therapeutic strategy for conditions such as Alzheimer's disease, as it increases the availability of the neurotransmitter acetylcholine in the brain. mdpi.com

Extracts from mangosteen pericarp, which contains 3-isomangostin and its hydrate, have been shown to possess neuroprotective, anti-inflammatory, and antioxidant properties. mdpi.comnih.gov Further research has pointed to the ability of natural compounds like 3-isomangostin to bind to transthyretin (TTR), a protein that transports thyroxine and retinol. researchgate.net The stabilization of TTR is considered a therapeutic approach for preventing TTR amyloidogenesis, a process implicated in neurodegenerative diseases. researchgate.net

Table 2: Cholinesterase Inhibitory Activity of 3-Isomangostin

| Enzyme | IC50 |

| Acetylcholinesterase (AChE) | 2.36 µg/ml caymanchem.com |

| Butyrylcholinesterase (BChE) | 5.32 µg/ml caymanchem.com |

Research has suggested that extracts from mangosteen pericarp, of which this compound is a known constituent, possess antihypertensive properties. japsonline.com Studies on water extracts of the pericarp have indicated a protective effect against experimentally induced hypertension and cardiovascular remodeling. japsonline.com The proposed mechanism involves the prevention of oxidative stress and the enhancement of nitric oxide (NO) bioavailability. japsonline.com Other sources have also listed 3-isomangostin as having potential antihypertensive and antithrombotic activities, although specific mechanistic studies on the isolated compound are limited.

Xanthones found in mangosteen, including this compound, have been associated with hypocholesterolemic activity. japsonline.com A review highlighted that mangosteen consumption was linked to decreased total cholesterol levels, attributing this effect to its xanthone content. japsonline.com Another study involving constituents from Garcinia species, which included 3-isomangostin, observed a decrease in total cholesterol and LDL ("bad" cholesterol) alongside an increase in HDL ("good" cholesterol). koreascience.kr While these findings are promising, further research is needed to isolate and confirm the specific contribution of this compound to these lipid-lowering effects.

Advanced Methodologies in 3 Isomangostin Hydrate Research

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological effects. For 3-Isomangostin (B95915) Hydrate (B1144303) and related xanthones, these studies provide critical insights into the functional groups responsible for their bioactivities.

The bioactivity of xanthones is significantly influenced by the nature and position of various substituents on their tricyclic scaffold. nih.gov Preliminary SAR studies on xanthones have highlighted the importance of the isoprenyl group at the C-8 position for cytotoxicity. rsc.orgjapsonline.com For instance, the maintenance of the isopentene group at C-8 is considered essential for the cytotoxic activity of mangostin analogs. rsc.orgjapsonline.com Modifications at this position can drastically decrease cytotoxicity. japsonline.com

While direct studies on the C-7 hydroxyl group of 3-Isomangostin Hydrate are limited, research on related compounds like γ-mangostin suggests that demethylation of the C-7 methoxy (B1213986) group can retain cytotoxic activity. rsc.org This indicates that the presence and nature of the substituent at the C-7 position play a role in modulating the biological effects of these xanthones.

Phenolic hydroxyl groups are key features of the xanthone (B1684191) structure and their presence and number have been shown to affect cytotoxicity. japsonline.comresearchgate.net In the parent compound, α-mangostin, there are three free phenolic hydroxyl groups at the C-1, C-3, and C-6 positions which are suitable for chemical modifications. researchgate.netmedchemexpress.com The hydroxyl group at the C-1 position is noted to be less reactive due to the formation of an intermolecular hydrogen bond with the carbonyl group at C-8. researchgate.netmedchemexpress.com

Studies on α-mangostin derivatives have shown that di-substitution at both C-3 and C-6 hydroxyl groups generally leads to a decrease in cytotoxicity. japsonline.com However, certain modifications, such as acetylation, can help retain the cytotoxic activity. japsonline.com This suggests that the free phenolic hydroxyl groups are crucial for the bioactivity of these compounds, likely through their ability to form hydrogen bonds with biological targets. nih.gov The introduction of lipophilic prenyl groups to the xanthone scaffold has also been shown to confer significant bioactivity. mdpi.com

A significant challenge in the development of xanthone-based therapeutic agents is their often low bioavailability, which can be attributed to high hydrophobicity and low solubility. rsc.org While specific studies on enhancing the efficacy and solubility of this compound are not extensively documented, research on its parent compound, α-mangostin, provides valuable insights.

Several strategies have been explored to improve the solubility of α-mangostin, including physical modifications like particle size reduction and the formation of amorphous solids and solid dispersions. iium.edu.my For instance, the use of solid dispersion techniques with polymers like polyvinylpyrrolidone (B124986) has been shown to significantly increase the solubility of α-mangostin. iium.edu.my Chemical modifications, such as the synthesis of derivatives by altering the phenolic hydroxyl or isopentene groups, have also been investigated to enhance efficacy. rsc.orgnih.gov For example, attaching carboxylic ester groups to the free hydroxyl groups has been explored, although in some cases, this led to a complete loss of cytotoxicity. nih.gov The synthesis of nanoparticle formulations of α-mangostin using polymers like chitosan (B1678972) has also been shown to improve its delivery and solubility characteristics. nih.gov These approaches could potentially be applied to this compound to overcome similar limitations.

Influence of Phenolic Groups on Bioactivity

Computational Studies and Molecular Modeling

Computational methods, including molecular docking and molecular dynamics simulations, are powerful tools for investigating the interactions between small molecules like this compound and their biological targets at a molecular level. nih.gov These in silico approaches provide valuable predictions about binding affinities and the stability of ligand-protein complexes.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. Several studies have employed molecular docking to investigate the interaction of 3-isomangostin with various protein targets.

For example, a molecular docking study of 3-isomangostin with the α-glucosidase enzyme (PDB code: 3A4A) revealed potential inhibitory interactions. nih.gov The docking analysis indicated the formation of two hydrogen bonds with the amino acid residues GLU332 and SER304, and a Pi-donor hydrogen bond with HIS280. nih.gov Additionally, a Pi-alkyl interaction with HIS280 was observed. nih.gov

In another study, the cytotoxic effects of 3-isomangostin were investigated through molecular docking with several cancer-related protein targets, including Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER2), and the mammalian Target of Rapamycin (mTOR). The results suggested that the cytotoxic effects of 3-isomangostin may be related to the inhibition of all three of these targets. nih.gov

Table 1: Molecular Docking Interactions of 3-Isomangostin with Protein Targets

| Target Protein | Interacting Residues | Type of Interaction | Reference |

| α-Glucosidase (3A4A) | GLU332, SER304 | Hydrogen Bond | nih.gov |

| HIS280 | Pi-donor Hydrogen Bond | nih.gov | |

| HIS280 | Pi-alkyl Interaction | nih.gov | |

| EGFR, HER2, mTOR | Not specified | Inhibition | nih.gov |

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of molecules and their complexes over time, offering a more detailed understanding of binding stability and conformational changes. nih.govnih.gov While specific MD simulation studies focusing exclusively on this compound are limited in the reviewed literature, the application of this technique to similar compounds and their targets underscores its potential.

MD simulations can be used to evaluate the stability of protein-ligand interactions predicted by molecular docking. nih.govnih.gov For instance, in a study on α-glucosidase inhibitors, MD simulations were used to confirm the stability and compactness of the protein-ligand complexes for up to 100 nanoseconds. nih.gov Such simulations can reveal important information about the physical motions of atoms and molecules, which is crucial for understanding protein-ligand binding and stability. nih.gov The application of MD simulations to this compound could further elucidate the dynamics of its interactions with various biological targets and help in the rational design of more potent and selective analogs.

In Silico Profiling for Drug Development

In silico profiling, a computational approach to drug discovery, has been pivotal in evaluating the therapeutic potential of this compound. mdpi.com This methodology utilizes computer simulations and modeling to predict the interactions between a compound and biological targets, thereby assessing its pharmacological properties before extensive laboratory testing is undertaken.

One of the key applications of in silico profiling for this compound has been in the investigation of its potential as an α-glucosidase inhibitor, a target for anti-diabetic drugs. mdpi.com Molecular docking studies, a fundamental component of in silico analysis, have been employed to predict the binding affinity of this compound to the active site of the α-glucosidase enzyme. mdpi.com These computational analyses have suggested that this compound exhibits a notable binding affinity for this enzyme, indicating its potential as an inhibitor. mdpi.com

The process involves using software like AutoDock Vina to simulate the interaction between this compound and the crystal structure of the target enzyme, obtained from protein data banks. mdpi.com The results of these simulations provide a binding affinity value, typically measured in kcal/mol, which quantifies the strength of the interaction. mdpi.com A lower binding affinity value generally suggests a more stable and potent interaction.

Furthermore, in silico methods are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. researchgate.net These predictions are crucial in the early stages of drug development to assess the druglikeness of a molecule. For instance, the "Rule of Five," developed by Lipinski, provides a set of guidelines to evaluate whether a compound has properties that would make it a likely orally active drug in humans. researchgate.net

The following table summarizes the key findings from in silico studies on this compound and related compounds:

| Compound | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Significance |

| This compound | α-glucosidase | -8.4 | Potential as an α-glucosidase inhibitor for anti-diabetic applications. mdpi.com |

| α-Mangostin | SARS-CoV-2 Mpro | - | Investigated for potential antiviral activity. nih.gov |

| Gartanin | Not Specified | Included in studies for its biological activities. researchgate.netlcms.cz | |

| 9-Hydroxycalabaxanthone | Not Specified | Studied alongside other xanthones from Garcinia mangostana. researchgate.netlcms.cz |

Analytical Techniques for Isolation and Characterization

The isolation and structural elucidation of this compound from natural sources rely on a combination of advanced analytical techniques. These methods are essential for obtaining pure compounds and confirming their chemical structures.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool for determining the structure of organic molecules. wikipedia.orgebsco.com It provides detailed information about the carbon-hydrogen framework of a compound. wikipedia.org In the context of this compound, NMR spectroscopy is used to confirm its identity and stereochemistry. scribd.com The technique is based on the magnetic properties of atomic nuclei, and the resulting spectrum provides a unique fingerprint of the molecule. wikipedia.orgebsco.com

High-Resolution Electrospray Mass Spectrometry (HR-ESMS) is a highly sensitive technique used to determine the precise molecular weight and elemental composition of a compound. researchgate.netnih.govnih.govresearchgate.net In the analysis of this compound, HR-ESMS provides an accurate mass measurement, which is crucial for confirming its molecular formula (C₂₄H₂₈O₇). nih.gov This technique involves ionizing the sample and then separating the ions based on their mass-to-charge ratio. researchgate.netnih.govnih.gov

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of individual components in a mixture. libretexts.org In the study of xanthones from sources like Garcinia mangostana, HPLC is used to isolate this compound from other related compounds. lcms.czresearchgate.net The method utilizes a column with a stationary phase and a liquid mobile phase to separate compounds based on their differential partitioning between the two phases. libretexts.org Reverse-phase HPLC, where the stationary phase is nonpolar and the mobile phase is polar, is commonly employed for the separation of xanthones. lcms.cz

The following table outlines the role of each analytical technique in the study of this compound:

| Technique | Purpose | Information Obtained |

| NMR Spectroscopy | Structural Elucidation | Detailed information on the molecular structure and connectivity of atoms. wikipedia.orgebsco.com |

| HR-ESMS | Molecular Formula Determination | Precise molecular weight and elemental composition. researchgate.netnih.govnih.govresearchgate.net |

| HPLC | Isolation and Quantification | Separation of this compound from complex mixtures and determination of its purity and concentration. lcms.czlibretexts.orgresearchgate.net |

High-Resolution Electrospray Mass Spectrometry (HR-ESMS)

Metabolomics Approaches in Natural Product Discovery

Metabolomics has emerged as a powerful approach in natural product discovery, enabling the comprehensive analysis of the complete set of small-molecule metabolites (the metabolome) within a biological system. nih.govrsc.orguniversiteitleiden.nl This field offers a holistic view of the biochemical status of an organism and can accelerate the identification of novel bioactive compounds. rsc.org

Metabolomics strategies are broadly categorized into untargeted and targeted approaches. nih.govmetabolon.com

Untargeted metabolomics aims to analyze as many metabolites as possible in a sample without a preconceived bias. nih.govmetabolon.com This global profiling is particularly useful for hypothesis generation and discovering unexpected metabolic changes in response to various stimuli. metabolon.com In the context of natural product discovery, untargeted metabolomics can be used to compare the metabolic profiles of different plant extracts or microbial cultures to identify unique or differentially expressed compounds like this compound. leibniz-hki.defrontiersin.org

Targeted metabolomics , on the other hand, focuses on the quantitative analysis of a specific, predefined set of metabolites. nih.govmetabolon.com This approach offers higher sensitivity and specificity and is often used to validate the findings from untargeted studies or to quantify known bioactive compounds. metabolon.com For example, after identifying this compound through an untargeted screen, a targeted method could be developed to accurately measure its concentration in various samples.

The integration of both untargeted and targeted metabolomics provides a comprehensive workflow for natural product research. frontiersin.org An initial untargeted analysis can reveal a broad spectrum of metabolites, and subsequent targeted analysis can provide precise quantification of the compounds of interest. frontiersin.org

The following table summarizes the characteristics of untargeted and targeted metabolomics:

| Approach | Goal | Scope | Key Advantage |

| Untargeted Metabolomics | Comprehensive metabolite profiling. nih.govmetabolon.com | Global, including unknown compounds. nih.govmetabolon.com | Hypothesis generation and discovery of novel compounds. metabolon.com |

| Targeted Metabolomics | Quantification of specific metabolites. nih.govmetabolon.com | Predefined set of known compounds. nih.govmetabolon.com | High sensitivity, specificity, and accurate quantification. metabolon.com |

Metabolic Fingerprinting in Preclinical Studies

Metabolic fingerprinting is a key analytical approach within the field of metabolomics, the large-scale study of small molecules, or metabolites, within a biological system. sigmaaldrich.comscispace.com This technique aims to generate a characteristic profile, or "fingerprint," of the metabolites present in a sample, such as biofluids or tissues. scispace.comnih.gov In preclinical research, metabolic fingerprinting can be employed to understand the biochemical effects of a compound, identify potential biomarkers of its activity, and elucidate its mechanism of action by observing changes in the metabolic profile of an organism or cell culture after exposure to the substance. sigmaaldrich.comscispace.com

Common analytical platforms for metabolic fingerprinting include nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), often coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS). scispace.com These technologies allow for the rapid and high-throughput analysis of a wide array of metabolites simultaneously. scispace.com

A thorough review of the current scientific literature reveals a notable absence of specific preclinical studies that have applied metabolic fingerprinting to investigate the effects of this compound. While this compound is a known xanthone isolated from plants such as Garcinia mangostana and Cratoxylum formosum, and has been identified as a bioactive compound, research into its specific metabolic impact at a systemic level through fingerprinting techniques is not yet available in published literature. nih.govresearchgate.netmedchemexpress.com

Although direct research on this compound is lacking, the broader class of xanthones, to which it belongs, has been a subject of interest in the context of metabolic diseases. rjsocmed.comjapsonline.com For instance, studies have explored various xanthones for their potential to influence metabolic pathways related to disorders such as diabetes and obesity. rjsocmed.comjapsonline.commdpi.com These investigations, however, have not specifically utilized metabolic fingerprinting to detail the systemic effects of this compound.

Given the absence of direct research, no detailed research findings or data tables on the metabolic fingerprinting of this compound in preclinical studies can be presented. Future research employing these advanced methodologies could provide valuable insights into the biochemical activity and potential therapeutic applications of this natural compound.

Preclinical Research and Therapeutic Potential

In Vitro Efficacy Studies

In vitro studies provide the foundational evidence for a compound's potential therapeutic value. For 3-Isomangostin (B95915) Hydrate (B1144303), these investigations have centered on its cytotoxic effects against cancer cells and its interaction with specific enzymes.

3-Isomangostin Hydrate has been evaluated for its cytotoxic activity against a panel of human cancer cell lines. In one study, its effects were tested on five different human cancer cell lines: HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW480 (colon adenocarcinoma). mdpi.com The general findings indicated that the HL-60 cell line was the most sensitive to this class of compounds. mdpi.com

Another investigation focused on its impact on HT-29 human colon cancer cells, where it demonstrated notable cytotoxicity. nih.gov However, its effect was less pronounced against P-388 murine lymphocytic leukemia cells. nih.gov Further studies have reported its activity in HeLa S3 (cervical cancer) and HepG2 (liver cancer) cell lines. nih.gov Research on the closely related compound 3-Isomangostin also showed a reduction in the viability of HCC1937 (breast cancer) and HCT116 (colon cancer) cells.

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values of this compound in various cancer cell lines, indicating the concentration required to inhibit the growth of 50% of the cells.

Table 1: Cytotoxic Activity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

|---|---|---|---|

| HT-29 | Colon Cancer | 4.4 | nih.gov |

| P-388 | Murine Lymphocytic Leukemia | >10 | nih.gov |

| HeLa S3 | Cervical Cancer | >10 | nih.gov |

Note: Lower IC₅₀ values indicate greater potency.

The inhibitory action of 3-Isomangostin on various enzymes has been a key area of investigation, suggesting potential mechanisms for its biological activity. It has shown potent inhibition against MutT homolog 1 (MTH1), an enzyme that prevents the incorporation of damaged nucleotides into DNA, with a half-maximal inhibitory concentration (IC₅₀) in the nanomolar range. researchgate.net

The compound also inhibits aldose reductase, an enzyme implicated in diabetic complications. researchgate.net Furthermore, it has demonstrated inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes that are targets for Alzheimer's disease therapies. acs.org Its activity extends to cell cycle-regulating enzymes, where it has been shown to inhibit cyclin D2/Cdk4 and cyclin E1/Cdk2, which are crucial for cell proliferation. acs.org

The table below details the inhibitory concentrations of 3-Isomangostin against various enzymes.

Table 2: Enzyme Inhibition by 3-Isomangostin

| Enzyme Target | Biological Relevance | IC₅₀ / EC₅₀ | Reference |

|---|---|---|---|

| MutT homolog 1 (MTH1) | DNA damage prevention | 52 nM (IC₅₀) | researchgate.net |

| Aldose Reductase | Diabetic complications | 3.48 µM (IC₅₀) | researchgate.net |

| Acetylcholinesterase (AChE) | Neurotransmission | 2.36 µg/ml (IC₅₀) | acs.org |

| Butyrylcholinesterase (BChE) | Neurotransmission | 5.32 µg/ml (IC₅₀) | acs.org |

| Cyclin D2/Cdk4 | Cell cycle regulation | 15.6 µM (EC₅₀) | acs.org |

Note: IC₅₀ refers to the concentration of an inhibitor where the response (or binding) is reduced by half. EC₅₀ is the concentration of a drug that gives a half-maximal response.

Cell Line-Based Assays (e.g., cancer cell lines)

In Vivo Studies (Animal Models)

Despite the promising data from in vitro assays, there is a notable absence of published in vivo studies conducted specifically on this compound. Scientific literature to date has not detailed its evaluation in animal models. This represents a significant gap in the research, as in vivo studies are critical for understanding a compound's behavior in a complex biological system. While related xanthones, particularly the parent compound α-mangostin, have undergone extensive in vivo testing for various conditions, these findings cannot be directly extrapolated to this compound. mdpi.comnih.govnih.govwaocp.orgmdpi.com

Consequently, due to the lack of dedicated animal studies, there has been no assessment of the efficacy of this compound in any disease models. The promising anticancer and enzyme-inhibiting activities observed in vitro have yet to be tested in a living organism to determine potential therapeutic effects, pharmacokinetics, or optimal administration routes.

Translational research aims to bridge the gap between basic science discoveries and their application in clinical practice to benefit human health. japsonline.com This "bench-to-bedside" process involves a series of stages, with preclinical in vivo studies being a crucial step following initial in vitro screening. nih.gov For this compound, the journey of translational research is currently paused at the preclinical in vitro stage. The absence of data from animal models makes it impossible to establish a profile that would be necessary to advance toward human clinical trials. mdpi.com Future research must include in vivo efficacy and safety studies in relevant animal disease models to determine if the potential observed in cell and enzyme assays can be translated into a viable therapeutic application.

Future Directions and Research Gaps

Exploration of Undiscovered Biological Activities

Initial research has identified 3-Isomangostin (B95915) Hydrate's antioxidant and antibacterial properties. medchemexpress.comnih.govakjournals.com However, the full spectrum of its biological activities remains largely unexplored. Future investigations should systematically screen the compound for a wider range of pharmacological effects.

Given the diverse bioactivities of other xanthones from Garcinia species, which include anti-inflammatory, antidiabetic, and antineoplastic effects, it is plausible that 3-Isomangostin Hydrate (B1144303) possesses similar properties. medicopublication.commdpi.comresearchgate.net A comprehensive screening approach, utilizing both in vitro and in vivo models, is essential to uncover these potential therapeutic applications. For instance, its effects on key cellular pathways involved in inflammation, such as those mediated by TNF-α and IL-6, warrant investigation. mdpi.com Furthermore, exploring its impact on metabolic enzymes like α-glucosidase and pancreatic lipase (B570770) could reveal its potential in managing metabolic disorders. nih.govmdpi.com

Development of 3-Isomangostin Hydrate as a Lead Compound

The unique chemical structure of this compound makes it an excellent candidate for development as a lead compound in drug discovery. A lead compound is a chemical starting point for the creation of new drugs. researchgate.net

Future research should focus on structure-activity relationship (SAR) studies. These studies involve synthesizing analogs of this compound by modifying its chemical structure and evaluating how these changes affect its biological activity. nih.gov This process can lead to the identification of derivatives with enhanced potency, selectivity, and improved pharmacokinetic properties. For example, modifications to the phenolic hydroxyl groups or the isopentene side chains could significantly alter the compound's interaction with biological targets. nih.gov

Comprehensive Mechanistic Elucidation of Observed Effects

While initial studies have identified some biological effects of this compound, the underlying molecular mechanisms are not well understood. nih.gov A thorough elucidation of these mechanisms is crucial for its development as a therapeutic agent.

Advanced "omics" technologies, such as genomics, proteomics, and metabolomics, should be employed to gain a comprehensive understanding of how this compound affects cellular processes. For instance, investigating its impact on gene expression and protein profiles in relevant cell models can reveal the specific signaling pathways it modulates. nih.gov Molecular docking studies can also provide insights into its potential binding interactions with specific protein targets. nih.gov

Advanced Synthetic Strategies for Scalable Production

Currently, this compound is primarily obtained through extraction from natural sources. mdpi.com This method can be inefficient and may not be suitable for large-scale production. The development of efficient and scalable synthetic strategies is therefore a critical research gap.

Both semi-synthetic approaches, using more abundant natural products like α-mangostin as a starting material, and total synthesis strategies need to be explored. researchgate.nettandfonline.comunimi.it Research into optimizing reaction conditions, utilizing novel catalysts, and developing green synthesis methods could lead to more sustainable and cost-effective production of this compound and its derivatives. researchgate.net

Collaborative Research Initiatives (Academia-Industry)

To accelerate the translation of research findings into clinical applications, collaborative initiatives between academic research institutions and the pharmaceutical industry are essential. Such partnerships can bridge the gap between basic scientific discovery and the extensive resources required for drug development and clinical trials. epa.gov

These collaborations can facilitate access to specialized expertise, high-throughput screening facilities, and funding opportunities. ccrhindia.nic.in By working together, academic and industry researchers can more effectively navigate the complex process of drug development, from lead optimization and preclinical testing to navigating the regulatory landscape. epa.gov

Q & A

Q. How can researchers identify 3-Isomangostin Hydrate in plant extracts, and what analytical methods are recommended?

- Methodology : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) for preliminary separation and identification. Confirm structural integrity via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic signals such as hydroxyl (OH) and prenyl groups in the xanthone backbone. Comparative analysis with authenticated reference standards (CAS 26063-96-7) is critical .

Q. What are the standard assays for evaluating the α-glucosidase inhibitory or anticancer activity of this compound?

- Methodology :

- MTH1 Inhibition : Perform enzyme inhibition assays using recombinant MTH1 protein, with IC50 determination via spectrophotometric measurement of substrate conversion (e.g., thiopurine analogs). Reported IC50 for this compound is 52 nM .

- Cytotoxicity : Use HT-29 colon cancer cells in MTT assays, ensuring dose-response curves (0.1–100 µM) and comparison with positive controls like α-mangostin .

Q. How should researchers ensure the stability and purity of this compound during storage?

- Methodology : Store lyophilized powder in amber vials at -20°C under inert gas (e.g., argon) to prevent hydration/degradation. Monitor purity via periodic HPLC analysis (C18 column, acetonitrile/water gradient). Avoid freeze-thaw cycles and exposure to light .

Advanced Research Questions

Q. How can molecular docking studies be designed to investigate the binding mechanism of this compound to MTH1?

- Methodology :

- Software : Use Autodock Vina with a grid box centered on the MTH1 active site (PDB ID: 6VOB). Set exhaustiveness to 20 for thorough sampling.

- Validation : Compare docking poses with crystallographic data using root-mean-square deviation (RMSD); values ≤3 Å indicate reliable predictions .

- Analysis : Calculate binding free energy (ΔG) and identify key interactions (e.g., hydrogen bonds with Asp119, hydrophobic contacts with Leu72) .

Q. How can contradictions in cytotoxicity data for this compound across different cancer cell lines be resolved?

- Methodology :

- SAR Studies : Systematically modify functional groups (e.g., hydroxyl at C-1, prenyl at C-8) and test derivatives (e.g., acetylated or methylated analogs) to isolate structural determinants of activity .

- Multi-Omics Integration : Combine transcriptomics (RNA-seq) and proteomics (LC-MS/MS) to identify cell-specific targets (e.g., differential expression of MTH1 or redox regulators) .

Q. What in silico models are suitable for predicting the pharmacokinetic properties of this compound?

- Methodology :

- Lipinski’s Rule : Verify compliance (molecular weight <500, logP <5, H-bond donors ≤5, acceptors ≤10). Note exceptions, such as its high logP (~4.2) due to the xanthone core .

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, blood-brain barrier permeability, and cytochrome P450 interactions .

Data Analysis and Reproducibility

Q. What statistical approaches are recommended for analyzing dose-dependent effects of this compound in vitro?

- Methodology : Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values using a four-parameter logistic model. Include replicates (n ≥ 3) and report confidence intervals. For heterogeneous variance, use Welch’s correction .

Q. How can researchers validate the specificity of this compound in targeting MTH1 versus other nucleotide phosphatases?

- Methodology : Perform counter-screens against related enzymes (e.g., NUDT5, NUDT15) under identical assay conditions. Use CRISPR-edited MTH1-knockout cell lines to confirm on-target effects .

Safety and Compliance

Q. What safety protocols are essential when handling this compound in the laboratory?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.